Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate
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Overview
Description
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a cyclopropylamino group and a dichlorophenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate typically involves the esterification of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetic acid.
Reduction: Formation of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(cyclopropylamino)-2-phenylacetate: Lacks the dichloro substitution, which may affect its chemical reactivity and biological activity.
Ethyl 2-(amino)-2-(2,4-dichlorophenyl)acetate: Lacks the cyclopropyl group, which may influence its interaction with molecular targets.
The uniqueness of this compound lies in the combination of the cyclopropylamino and dichlorophenyl groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16Cl3N\O2
- Molecular Weight : 324.6 g/mol
- CAS Number : 1218299-47-8
The compound features a cyclopropylamine moiety and a dichlorophenyl group, which are critical for its biological activity. The presence of chlorine atoms may enhance its interaction with biological targets due to increased lipophilicity and potential halogen bonding.
This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases and insecticidal applications.
Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on various AChE enzymes:
Enzyme | IC50 Value (µM) | Effectiveness |
---|---|---|
Human AChE | 49 | High |
AgAChE1 (wild-type) | 0.86 | Very High |
AgAChE1 (G122S mutant) | >200 | Low |
The data indicates that the compound exhibits strong inhibitory activity against wild-type AChE but significantly reduced effectiveness against the G122S mutant variant, highlighting the importance of specific amino acid interactions in binding affinity .
Case Studies
-
Neuroprotective Effects :
A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in vitro. -
Insecticidal Activity :
The compound has been tested for its insecticidal properties against various pests. It showed significant mortality rates in treated populations, suggesting its potential as an environmentally friendly pesticide .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the cyclopropylamine and dichlorophenyl groups influence biological activity:
- Cyclopropyl Group : Variations in the size or substitution pattern of the cyclopropyl group can alter binding affinity to AChE.
- Dichlorophenyl Substituents : The position and nature of halogen substituents on the phenyl ring significantly affect both potency and selectivity towards different AChE isoforms.
Properties
Molecular Formula |
C13H15Cl2NO2 |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C13H15Cl2NO2/c1-2-18-13(17)12(16-9-4-5-9)10-6-3-8(14)7-11(10)15/h3,6-7,9,12,16H,2,4-5H2,1H3 |
InChI Key |
VKHYERDQUVKMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)NC2CC2 |
Origin of Product |
United States |
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